molecular formula C5H5BrO4 B1392710 (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid CAS No. 122457-36-7

(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid

Cat. No. B1392710
M. Wt: 208.99 g/mol
InChI Key: NRBFFTRYCBKNAT-IHWYPQMZSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and possibly its IUPAC name. It may also include information about the class of compounds it belongs to.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the types of reactions involved, the reagents used, the conditions under which the synthesis is carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. Techniques such as differential scanning calorimetry (DSC) might be used to determine some of these properties.


Scientific Research Applications

Antimicrobial Properties

  • Antimetabolites Produced by Microorganisms : A study by Scannel et al. (1972) identified L-2-amino-4-methoxy-trans-3-butenoic acid, closely related to (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, as an antimetabolite produced by Pseudomonas aeruginosa. This compound was found to inhibit the growth of certain Bacillus species, suggesting its potential antimicrobial properties (Scannel et al., 1972).

Chemical Synthesis and Characterization

  • Synthesis of Derivatives : Oktay et al. (2016) conducted a study on the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. These derivatives, related to (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, showed significant enzyme inhibitory activities against human carbonic anhydrase isoenzymes (Oktay et al., 2016).
  • Improved Synthesis Methods : Fen-er (2005) improved the synthesis of (E)-4-bromo-3-methyl-2-butenoic acid, which is structurally related to the compound of interest. This research provides insights into more efficient synthesis methods that could potentially be applied to (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (Fen-er, 2005).

Biological Activity

  • Bromophenol Derivatives from Red Algae : Zhao et al. (2004) isolated various bromophenol derivatives, including compounds similar to (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, from the red alga Rhodomela confervoides. These derivatives were tested for activity against human cancer cell lines and microorganisms, but were found inactive (Zhao et al., 2004).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. Information on safety and hazards is often available in Material Safety Data Sheets (MSDS) provided by chemical suppliers.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be explored.


I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary literature or a trusted database for the most accurate and up-to-date information.


properties

IUPAC Name

(Z)-3-bromo-4-methoxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO4/c1-10-5(9)3(6)2-4(7)8/h2H,1H3,(H,7,8)/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBFFTRYCBKNAT-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C(=O)O)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678897
Record name (2Z)-3-Bromo-4-methoxy-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid

CAS RN

122457-36-7
Record name (2Z)-3-Bromo-4-methoxy-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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